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Compound of Interest

Compound Name: 3-Chloro-3-ethylheptane

Cat. No.: B15177087

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Chloro-3-ethylheptane, a tertiary
halogenated alkane. The information is intended to support researchers in understanding its
properties relative to isomeric and alternative compounds, facilitating informed decisions in
experimental design and chemical synthesis. Due to a lack of publicly available experimental
spectral data for 3-Chloro-3-ethylheptane, this guide leverages data from closely related
compounds and predictive models to offer a comprehensive overview.

Physicochemical Properties: A Comparative
Overview

The following table summarizes key physical and chemical properties of 3-Chloro-3-
ethylheptane and its structural isomers. This data is crucial for applications in chromatography,
reaction chemistry, and formulation development.
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3-Chloro-3-
3-Chloro-3- 1-Chlorononane
Property . methyloctane
ethylheptane (Primary Isomer) .
(Tertiary Isomer)
Molecular Formula CoH1oCI[1] CoH10ClI[2] CoH1oCI[3]
Molecular Weight 162.70 g/mol [1] 162.70 g/mol [2] 162.70 g/mol [3]
CAS Number 28320-89-0[1] 2473-01-0[2] 28320-88-9[3]
Boiling Point 187 °C[4] 202-204 °C[5][6] Not available
_ _ 0.87 g/mL at 25 °C[5] _
Density Not available 6] Not available
Structure Tertiary Haloalkane Primary Haloalkane Tertiary Haloalkane

Reactivity and Mechanistic Considerations

3-Chloro-3-ethylheptane is a tertiary haloalkane. This structural feature dictates its reactivity,
which primarily proceeds through an Sn1 (unimolecular nucleophilic substitution) mechanism.
This is due to the formation of a stable tertiary carbocation intermediate. In contrast, primary
haloalkanes like 1-chlorononane favor the Sn2 (bimolecular nucleophilic substitution) pathway.

The general order of reactivity for haloalkanes is: Tertiary > Secondary > Primary. Therefore, 3-
Chloro-3-ethylheptane is expected to be more reactive in nucleophilic substitution reactions
than its primary and secondary isomers.

Predicted and Representative Spectral Data

While experimental spectra for 3-Chloro-3-ethylheptane are not readily available, predictions
and data from analogous compounds can provide valuable insights for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Based on predictive models and
data from similar tertiary haloalkanes, the following 1H and 13C NMR chemical shifts are
anticipated for 3-Chloro-3-ethylheptane.

Predicted 1H NMR Data:
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Predicted Chemical Shift

Protons Multiplicity
(ppm)

-CHz-Cl (adjacent) ~1.7-2.0 Quartet

-CHs (ethyl groups) ~09-1.1 Triplet

-CH:z- (heptane chain) ~1.2-1.6 Multiplet

-CHs (heptane chain) ~0.8-1.0 Triplet

Predicted 13C NMR Data:

Carbon Predicted Chemical Shift (ppm)
C-Cl ~70- 80
-CH:- (adjacent to C-Cl) ~35-45
-CH:z- (heptane chain) ~20-35
-CHs ~10- 15

Note: These are estimated values. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of a tertiary haloalkane like 3-Chloro-3-ethylheptane is expected to show
characteristic C-H stretching and bending vibrations for the alkyl groups. The C-ClI stretch for a
tertiary chloroalkane typically appears in the fingerprint region and can be weak and difficult to
assign definitively.

e C-H stretching (alkane): 2850-3000 cm~? (strong)
e C-H bending (alkane): 1350-1480 cm~1 (variable)

e C-Cl stretching: 550-750 cm~1! (weak to medium)

Mass Spectrometry (MS)
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In mass spectrometry with electron ionization, tertiary haloalkanes undergo characteristic
fragmentation patterns. The molecular ion peak (M*) may be weak or absent. Common
fragmentation pathways include the loss of the chlorine atom and alpha-cleavage.

o Loss of Cl: A significant peak would be expected at [M-35]* and [M-37]*, corresponding to
the loss of the chlorine isotopes.

e Alpha-Cleavage: Fragmentation of the C-C bond adjacent to the carbon bearing the chlorine
atom, leading to the formation of a stable tertiary carbocation.

Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis

This protocol outlines a general method for the analysis of 3-Chloro-3-ethylheptane and its
isomers.

1. Sample Preparation:

o Prepare a stock solution of the analyte(s) at a concentration of approximately 1 mg/mL in a
volatile organic solvent such as hexane or dichloromethane.

o Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1,
5, 10, 25, 50 pg/mL).

2. GC-MS Instrumentation and Conditions:
o Gas Chromatograph: Agilent 6890N or similar.
e Mass Spectrometer: Agilent 5973 or similar.

e Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 pm film
thickness), is suitable for separating these non-polar analytes.

 Injector Temperature: 250 °C.

e Injection Volume: 1 pL.
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o Split Ratio: 20:1 (can be adjusted based on sample concentration).
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
e Oven Temperature Program:
o Initial temperature: 50 °C, hold for 2 minutes.
o Ramp: 10 °C/min to 250 °C.
o Hold: 5 minutes at 250 °C.
e MS Transfer Line Temperature: 280 °C.
e lon Source Temperature: 230 °C.
 lonization Mode: Electron lonization (El) at 70 eV.
e Mass Range: 40-400 amu.
3. Data Analysis:
« ldentify the peaks corresponding to each compound based on their retention times.

o Confirm the identity of each compound by comparing its mass spectrum with a reference
library or by interpreting the fragmentation pattern.

e Quantify the amount of each compound by creating a calibration curve from the peak areas
of the standards.

Visualizing Experimental and Logical Workflows
Synthesis and Purification Workflow

The synthesis of 3-Chloro-3-ethylheptane typically involves the reaction of 3-ethylheptan-3-ol
with a chlorinating agent. The following diagram illustrates a general workflow for its synthesis
and subsequent purification.
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Caption: Workflow for the synthesis, purification, and analysis of 3-Chloro-3-ethylheptane.

Comparative Analysis Logic

The following diagram outlines the logical process for the comparative analysis of 3-Chloro-3-
ethylheptane with its alternatives.
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Caption: Logical framework for the comparative evaluation of 3-Chloro-3-ethylheptane.

Potential Biological Activity and Toxicity

Specific biological activity data for 3-Chloro-3-ethylheptane is not available. However,
halogenated hydrocarbons as a class can exhibit significant biological effects, often related to
their lipophilicity and reactivity. As a tertiary haloalkane, 3-Chloro-3-ethylheptane's ability to
form a stable carbocation could lead to alkylation of biological macromolecules, a potential
mechanism of toxicity. Researchers working with this and similar compounds should handle
them with appropriate safety precautions, assuming potential irritant and toxic properties.

This guide serves as a foundational resource for researchers interested in 3-Chloro-3-
ethylheptane. Further experimental validation of the predicted properties is recommended for
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any critical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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